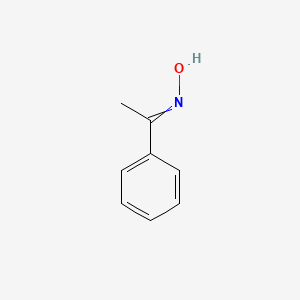
ZIRCONIUM NITRATE (ZIRCONYL)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium nitrate is a white crystalline solid . It is an inorganic compound with the chemical formula Zr(NO3)4 . It is noncombustible but can accelerate the burning of combustible materials . It easily absorbs moisture and decomposes when heated to 100°C .
Synthesis Analysis
Zirconium nitrate can be synthesized using zirconium tetrachloride reacting with dinitrogen pentoxide . Another method involves the co-precipitation method using zirconium nitrate as the precursor and KOH as the precipitating agent . The ratio of zirconium nitrate and KOH (0.5, 1, and 1.5 M) was optimized to obtain crystalline zirconium oxide with spherical morphology .Molecular Structure Analysis
The molecular formula of Zirconium nitrate is HNOZr, with an average mass of 233.249 Da and a mono-isotopic mass of 231.890900 Da .Chemical Reactions Analysis
Zirconium nitrate is an oxidizing agent . It can react explosively with phosphorus, tin (II) chloride, or other reducing agents . When heated, it decomposes to produce zirconyl nitrate and nitric acid .Physical And Chemical Properties Analysis
Zirconium nitrate is a white crystalline solid that is soluble in water and ethanol . It has a molar mass of 339.243591 g/mol . It decomposes at 100°C and is acidic in aqueous solution .Mechanism of Action
Safety and Hazards
Future Directions
Zirconia-based nanomaterials, including those derived from zirconium nitrate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, have motivated researchers to explore their physico-chemical properties using different synthetic pathways . Future research will likely focus on optimizing these synthesis methods and exploring new applications for these materials .
properties
CAS RN |
12372-57-5 |
|---|---|
Product Name |
ZIRCONIUM NITRATE (ZIRCONYL) |
Molecular Formula |
Zr(NO3)4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



